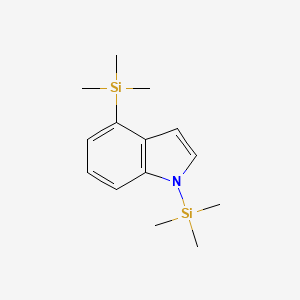
2-(4-Chlorobutoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorobutoxy)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethane chain, which is further connected to a 4-chlorobutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutoxy)ethan-1-ol typically involves the reaction of 4-chlorobutanol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Reactants: 4-chlorobutanol and ethylene oxide.
Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Solvent: An aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, higher yields, and improved safety. The process involves:
Reactant Feed: Continuous feeding of 4-chlorobutanol and ethylene oxide into the reactor.
Catalyst: Use of a solid base catalyst to facilitate the reaction.
Temperature Control: Maintaining a consistent reaction temperature using heat exchangers.
Product Isolation: Separation of the product from the reaction mixture using distillation or extraction techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorobutoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorobutoxy group can be reduced to a butoxy group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-(4-chlorobutoxy)acetaldehyde or 2-(4-chlorobutoxy)acetic acid.
Reduction: Formation of 2-(butoxy)ethan-1-ol.
Substitution: Formation of 2-(4-hydroxybutoxy)ethan-1-ol, 2-(4-aminobutoxy)ethan-1-ol, or 2-(4-mercaptobutoxy)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorobutoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorobutoxy)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorobutoxy group can participate in hydrophobic interactions. These interactions can affect the compound’s solubility, reactivity, and overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromobutoxy)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylbutoxy)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
2-(4-Hydroxybutoxy)ethan-1-ol: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
2-(4-Chlorobutoxy)ethan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for forming halogen bonds. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
78450-84-7 |
|---|---|
Molekularformel |
C6H13ClO2 |
Molekulargewicht |
152.62 g/mol |
IUPAC-Name |
2-(4-chlorobutoxy)ethanol |
InChI |
InChI=1S/C6H13ClO2/c7-3-1-2-5-9-6-4-8/h8H,1-6H2 |
InChI-Schlüssel |
FHEXEAKEQHBHKR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCl)COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)

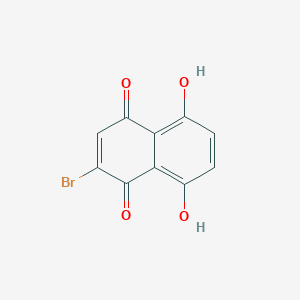


![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
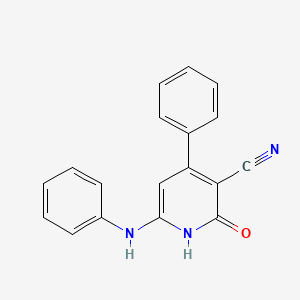
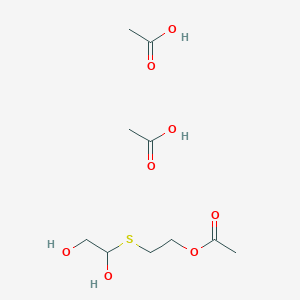

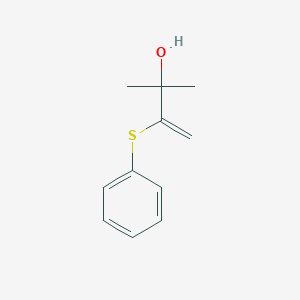
![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)
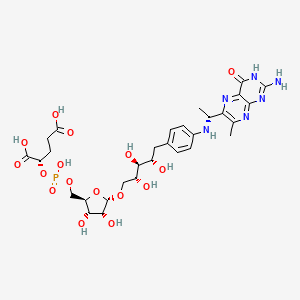
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
